molecular formula C13H15BrO3 B1462753 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid CAS No. 1338495-18-3

4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid

Cat. No.: B1462753
CAS No.: 1338495-18-3
M. Wt: 299.16 g/mol
InChI Key: KNUKYJSOCAESOM-UHFFFAOYSA-N
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Description

4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid is an organic compound that features a bromobenzyl group attached to a tetrahydropyran ring, which is further substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromobenzyl group, leading to the formation of bromobenzaldehyde or bromobenzoic acid.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products:

    Oxidation: Bromobenzaldehyde, bromobenzoic acid.

    Reduction: Benzyl alcohol, benzaldehyde.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can participate in various binding interactions, while the carboxylic acid group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Uniqueness: 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid is unique due to the presence of both the bromobenzyl and carboxylic acid groups, which confer distinct reactivity and potential for diverse applications in research and industry.

Biological Activity

4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid is an organic compound characterized by a bromobenzyl group attached to a tetrahydropyran ring with a carboxylic acid substituent. This unique structure confers significant biological activity, making it an interesting subject for research in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The bromobenzyl group facilitates binding interactions, while the carboxylic acid group can form hydrogen bonds, modulating the activity of target molecules. This dual functionality enhances its potential in therapeutic applications, particularly in cancer treatment and enzyme inhibition .

Biological Activities

Recent studies have highlighted several key biological activities associated with this compound:

  • Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of cancer cells. In vitro studies demonstrated that derivatives of 4H-pyran structures exhibit significant cytotoxic effects against various cancer cell lines, including colorectal cancer (HCT-116). Compounds derived from the 4H-pyran scaffold displayed IC50 values lower than standard chemotherapeutics, indicating potent anticancer properties .
  • Antibacterial Properties : Research indicates that certain derivatives exhibit antibacterial activity against Gram-positive bacteria. For example, some compounds showed lower IC50 values than ampicillin, suggesting potential as novel antibacterial agents .
  • Antioxidant Activity : The compound has been evaluated for its antioxidant capabilities using DPPH scavenging assays. Certain derivatives demonstrated strong reducing power, comparable to established antioxidants like BHT, indicating their potential in combating oxidative stress .

Case Studies

  • Cytotoxicity Against HCT-116 Cells : A study assessed the cytotoxic effects of various 4H-pyran derivatives on HCT-116 cells. Derivatives exhibited IC50 values ranging from 75.1 to 85.88 µM, demonstrating significant inhibition of cell proliferation through mechanisms involving CDK2 inhibition and apoptosis induction via caspase activation .
  • Antibacterial Screening : In another investigation, several derivatives were tested against a panel of bacterial strains. Compounds showed effective inhibition against all tested Gram-positive isolates except for Bacillus cereus, highlighting their selective antibacterial activity .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound TypeKey FeaturesBiological Activity
Tetrahydropyran-4-carboxylic acid Lacks bromobenzyl groupLess reactive in substitution reactions
4-Bromophenoxy-tetrahydropyran Contains phenoxy group instead of carboxylic acidSimilar structural properties; varied activity
4-(2-Iodobenzyl) derivative Iodinated benzyl groupDifferent reactivity and binding profiles

Properties

IUPAC Name

4-[(2-bromophenyl)methyl]oxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO3/c14-11-4-2-1-3-10(11)9-13(12(15)16)5-7-17-8-6-13/h1-4H,5-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNUKYJSOCAESOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC2=CC=CC=C2Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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